2-Bromo-3,5-dichlorobenzyl alcohol

Vue d'ensemble

Description

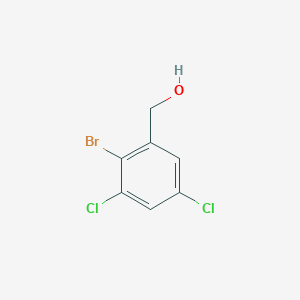

2-Bromo-3,5-dichlorobenzyl alcohol is an organic compound with the molecular formula C7H5BrCl2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dichlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group in 2-bromo-3,5-dichlorobenzyl alcohol is susceptible to oxidation, forming aldehydes or carboxylic acids under controlled conditions.

Mechanistic Insights :

-

Oxidation proceeds via deprotonation of the hydroxyl group followed by electron transfer to the oxidizing agent.

-

Potassium permanganate (KMnO₄) in alkaline media facilitates cleavage of the C–OH bond, forming the carboxylic acid .

Substitution Reactions

The bromine and chlorine atoms participate in nucleophilic substitution (SN1/SN2) or electrophilic aromatic substitution (EAS).

Mechanistic Insights :

-

SN2 Bromination : Bromine acts as an electrophile, replacing the hydroxyl group in a backside attack mechanism .

-

EAS Chlorination : Chlorine substitutes hydrogen on the aromatic ring, directed by electron-withdrawing halogens .

Reduction Reactions

The hydroxyl group and halogens can be reduced under specific conditions.

Mechanistic Insights :

-

LiAlH₄ reduces the hydroxyl group to a methylene group via a two-step protonation and hydride transfer .

-

Catalytic hydrogenolysis removes bromine selectively while preserving chlorine substituents .

Elimination Reactions

Under acidic conditions, dehydration forms alkenes.

| Reaction Type | Reagents/Conditions | Major Product | Yield/Notes | Source |

|---|---|---|---|---|

| Dehydration | H₂SO₄, 120°C | 2-Bromo-3,5-dichlorostyrene | Favors E2 mechanism |

Mechanistic Insights :

-

Sulfuric acid protonates the hydroxyl group, converting it into a better leaving group (H₂O).

-

Elimination follows an E2 pathway, producing a conjugated alkene .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Major Product | Yield/Notes | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl derivatives | Requires inert atmosphere |

Mechanistic Insights :

-

Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.

-

Transmetallation with the boronic acid and reductive elimination yield the biaryl product .

Environmental Stability and Degradation

Hydrolysis and photodegradation pathways have been documented:

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

Applications De Recherche Scientifique

Scientific Research Applications

-

Antimicrobial Activity :

- 2-Bromo-3,5-dichlorobenzyl alcohol exhibits broad-spectrum antimicrobial properties. It has been utilized in formulations aimed at treating infections due to its efficacy against various pathogens. Studies indicate that it can act as a preservative and biocide in commercial products.

-

Pharmaceutical Intermediates :

- The compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows for modifications that lead to the development of new therapeutic agents. For instance, derivatives of this compound have shown potential antifungal activity, making them candidates for further pharmacological studies .

-

Drug Metabolism Studies :

- Preliminary research suggests that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions can provide insights into how this compound affects the metabolism of other drugs, leading to safer pharmaceutical applications.

Industrial Applications

- Agricultural Uses :

-

Preservative in Consumer Products :

- Due to its antimicrobial properties, this compound is used as a preservative in various consumer products, including cosmetics and personal care items. Its effectiveness in preventing microbial growth helps extend the shelf life of these products.

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 2-Bromo-3,5-dichlorobenzyl alcohol exerts its effects can vary depending on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorobenzyl alcohol: Another halogenated benzyl alcohol with similar antimicrobial properties.

3,5-Dichlorobenzyl alcohol: Lacks the bromine atom but shares similar chemical reactivity.

2-Bromo-4-chlorobenzyl alcohol: Differently substituted but exhibits comparable chemical behavior.

Uniqueness

2-Bromo-3,5-dichlorobenzyl alcohol is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and potential applications. Its distinct structure allows for targeted modifications and the development of specialized derivatives for various research and industrial purposes.

Activité Biologique

2-Bromo-3,5-dichlorobenzyl alcohol is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents on a benzyl alcohol framework, which may influence its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure : The molecular formula for this compound is C₁₃H₉BrCl₂O. Its structure features a benzyl alcohol group with bromine and chlorine atoms positioned on the aromatic ring.

Synthesis : The synthesis typically involves the bromination and chlorination of benzhydrol derivatives. Common methods include reacting benzhydrol with bromine and chlorine under controlled conditions to achieve the desired substitution pattern.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, treatment with this compound resulted in significant reductions in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to altered cellular responses. The compound's halogen substituents may enhance its binding affinity to target proteins or enzymes involved in critical biological processes.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In another research effort, the compound was tested on various cancer cell lines. The results showed that concentrations as low as 50 µM could induce apoptosis in MCF-7 cells, with associated increases in pro-apoptotic markers such as Bax and decreases in anti-apoptotic Bcl-2 levels.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Membrane disruption; apoptosis induction |

| 2-Bromo-4-chlorophenol | High | Moderate | Protein denaturation; enzyme inhibition |

| 3-Bromo-4-hydroxybenzoic acid | Low | Significant | Inhibition of proliferation; cell cycle arrest |

Propriétés

IUPAC Name |

(2-bromo-3,5-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQSEHWBSTZKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.